molecular formula C14H18NO4P B12541358 Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate CAS No. 797763-13-4

Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate

Cat. No.: B12541358
CAS No.: 797763-13-4
M. Wt: 295.27 g/mol
InChI Key: XZNAXRGDMJDXDT-UHFFFAOYSA-N
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Description

Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate is a phosphonate derivative of quinoline. This compound has garnered significant attention due to its potential therapeutic and industrial applications. The unique structure of this compound, which includes a quinoline moiety linked to a phosphonate group, makes it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate typically involves the reaction of quinoline derivatives with phosphonate reagents. One common method is the Michaelis-Arbuzov reaction, where a quinoline derivative reacts with a trialkyl phosphite under controlled conditions to yield the desired phosphonate compound . The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous feeding of reactants and catalysts, maintaining optimal temperature and pressure conditions, and employing purification techniques such as distillation and crystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Diethyl {[(quinolin-8-yl)methyl]phosphonate}: Similar in structure but lacks the oxy linkage.

    Diethyl {[(quinolin-8-yl)oxy]ethyl}phosphonate: Contains an ethyl group instead of a methyl group.

    Diethyl {[(quinolin-8-yl)oxy]propyl}phosphonate: Contains a propyl group instead of a methyl group.

Uniqueness

Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate is unique due to its specific oxy linkage between the quinoline and phosphonate groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

797763-13-4

Molecular Formula

C14H18NO4P

Molecular Weight

295.27 g/mol

IUPAC Name

8-(diethoxyphosphorylmethoxy)quinoline

InChI

InChI=1S/C14H18NO4P/c1-3-18-20(16,19-4-2)11-17-13-9-5-7-12-8-6-10-15-14(12)13/h5-10H,3-4,11H2,1-2H3

InChI Key

XZNAXRGDMJDXDT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(COC1=CC=CC2=C1N=CC=C2)OCC

Origin of Product

United States

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